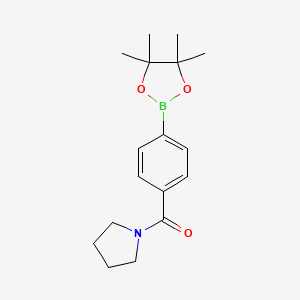

Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Description

Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a boronic ester-containing compound featuring a para-substituted phenyl ring with a dioxaborolane group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and a pyrrolidine moiety linked via a carbonyl group. This structure enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . The compound’s boronic ester group enhances stability and solubility in organic solvents, making it valuable in pharmaceutical and materials science applications .

Properties

IUPAC Name |

pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)14-9-7-13(8-10-14)15(20)19-11-5-6-12-19/h7-10H,5-6,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIFPVRUEPSHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674667 | |

| Record name | (Pyrrolidin-1-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-55-5 | |

| Record name | (Pyrrolidin-1-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(Pyrrolidine-1-carbonyl)phenyl] boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a three-step substitution reaction sequence:

Formation of the Boronic Acid Ester Intermediate:

The starting material is usually a suitably substituted aryl halide or aryl boronic acid derivative, which is converted to the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl moiety. This step often involves the use of pinacol to form the stable boronate ester.Introduction of the Methanone (Carbonyl) Group:

The aryl boronate ester is then functionalized with an acyl chloride or anhydride to introduce the carbonyl group at the para position relative to the boronate ester.Substitution with Pyrrolidine:

Finally, the carbonyl group is reacted with pyrrolidine to form the pyrrolidin-1-yl amide, completing the synthesis of the target compound.

Detailed Preparation Methodology

| Step | Reaction Type | Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Boronate Ester Formation | Aryl halide + bis(pinacolato)diboron, Pd catalyst, base (e.g., KOAc), solvent (e.g., DMSO, dioxane), 80-100°C | Formation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl intermediate with high yield. |

| 2 | Acylation | Aryl boronate ester + acid chloride (e.g., 4-chlorobenzoyl chloride), base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25°C | Introduction of the ketone (methanone) group para to boronate ester. |

| 3 | Amide Formation (Substitution) | Acylated intermediate + pyrrolidine, solvent (e.g., THF or DMF), room temperature to mild heating | Formation of pyrrolidin-1-yl amide group, yielding the target compound. |

Catalysts and solvents play a crucial role in optimizing the yield and purity. Palladium catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 are commonly employed in the boronate ester formation step. Bases like potassium acetate facilitate the borylation reaction. The amide formation step is typically straightforward, relying on nucleophilic substitution of the acyl chloride with pyrrolidine.

Reaction Conditions and Optimization

Temperature: The borylation step requires elevated temperatures (80–100°C) to ensure efficient coupling. Acylation is usually performed at low temperatures (0–25°C) to prevent side reactions. Amide formation can proceed at room temperature or slightly elevated temperatures.

Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane are preferred for their ability to dissolve reactants and facilitate catalytic cycles.

Catalyst Loading: Typically, 1–5 mol% of palladium catalyst is used to balance cost and efficiency.

Reaction Time: The borylation step may require several hours (4–24 h), whereas acylation and amide formation can be completed within 1–4 hours.

Representative Experimental Data (Literature Examples)

| Parameter | Value/Condition | Remarks |

|---|---|---|

| Starting aryl halide | 4-bromobenzophenone derivative | Purity >98% |

| Boronate ester yield | 85–92% | After purification |

| Acylation yield | 80–90% | Monitored by TLC and NMR |

| Amide formation yield | 88–95% | High purity confirmed by HPLC and NMR |

| Overall yield | Approximately 65–75% (three steps combined) | Dependent on scale and purification methods |

Analytical and Purification Techniques

Purification: Column chromatography on silica gel is commonly used after each step to isolate intermediates and final product.

-

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structure and purity.

- Mass spectrometry (MS) verifies molecular weight (approx. 301.2 g/mol).

- High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typical).

- Infrared (IR) spectroscopy identifies functional groups (amide carbonyl, boronate ester).

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl intermediate | Pd catalyst, bis(pinacolato)diboron, KOAc, DMSO, 90°C | 85–92 | Borylation step |

| 2 | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride derivative | Acid chloride, triethylamine, DCM, 0–25°C | 80–90 | Acylation step |

| 3 | Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone | Pyrrolidine, THF/DMF, RT to 50°C | 88–95 | Amide formation step |

Research Findings and Practical Considerations

The presence of the pinacol boronate ester group allows for further functionalization via Suzuki coupling, making the compound a valuable intermediate in complex molecule synthesis.

Optimization of reaction parameters such as catalyst type, solvent, and temperature significantly impacts yield and selectivity.

The pyrrolidinyl amide moiety enhances solubility and biological activity potential, which is advantageous for medicinal chemistry applications.

Industrial scale-up requires careful control of reaction exotherms and purification steps to maintain product quality and cost efficiency.

Chemical Reactions Analysis

Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Substitution: The compound is involved in substitution reactions, particularly in Suzuki coupling reactions, where it reacts with halides to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions are often biaryl compounds, which are valuable in pharmaceuticals and material science .

Scientific Research Applications

Medicinal Chemistry

Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone has been studied for its potential as a pharmaceutical intermediate. The presence of the boron atom enhances its ability to form complexes with biological targets.

Case Study: Anticancer Activity

Research has indicated that compounds with boron functionalities can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For example, studies have shown that derivatives of boron-containing compounds can selectively target cancer cells while sparing normal cells . Further investigations are needed to explore the specific mechanisms by which this compound may affect cancer cell viability.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in cross-coupling reactions is particularly noteworthy.

Synthesis of Biologically Active Molecules

The compound can be utilized in Suzuki-Miyaura coupling reactions due to the presence of the boron moiety. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters . This method is widely used in the synthesis of pharmaceuticals and agrochemicals.

Material Science

In material science applications, the incorporation of boron into polymers can enhance their thermal stability and mechanical properties. Compounds like this compound can be used to modify polymer matrices for improved performance.

Case Study: Polymer Modification

Research has demonstrated that adding boron-containing compounds to polymer matrices can improve their fire resistance and mechanical strength. For instance, studies on polycarbonate composites have shown enhanced thermal properties when modified with boron-containing additives .

Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Potential anticancer activity through enzyme inhibition | Boron-derived compounds targeting cancer cells |

| Organic Synthesis | Building block for complex molecule synthesis via cross-coupling reactions | Suzuki-Miyaura coupling for aryl derivatives |

| Material Science | Enhancing thermal stability and mechanical properties of polymers | Boron-modified polycarbonate composites |

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone involves its interaction with molecular targets such as enzymes. The boronic acid ester group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property is particularly useful in designing enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound’s structural analogues differ in three key aspects:

Amine Group : Pyrrolidine vs. piperidine, piperazine, or pyrrole.

Substitution Position : Para vs. meta on the phenyl ring.

Linker: Methanone (carbonyl) vs. benzyl, ethyl, or pyrazole.

Data Table: Structural and Functional Comparisons

*Calculated based on molecular formulas from evidence.

Physical and Chemical Properties

- Melting Points : Pyrrolidine derivatives are typically oils or low-melting solids (e.g., cyclohexenyl analogue: oil ), while piperidine/pyrrole derivatives form crystalline solids (e.g., m.p. 151.8°C for SI-12 ).

- Reactivity : Pyrrolidine’s smaller ring size (5-membered) reduces steric hindrance compared to piperidine (6-membered), enhancing cross-coupling efficiency .

Research Findings and Challenges

- Biased Agonist Development : Pyrrolidine-linked boronic esters show promise in 5-HT1A receptor modulation but face challenges in metabolic stability .

- Targeted Therapy : NBC-modified RNase A, activated by ROS in cancer cells, leverages boronic esters for tumor-specific drug release .

- Synthetic Limitations : Low yields (<25%) in microwave-assisted reactions highlight the need for optimized protocols .

Biological Activity

Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (CAS No. 1256359-85-9) is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C₁₈H₂₆BNO₃

- Molecular Weight: 315.22 g/mol

- Storage Conditions: Inert atmosphere at 2-8°C

The biological activity of pyrrolidinyl compounds often involves interactions with various biological targets, including enzymes and receptors. Specifically, the presence of the dioxaborolane moiety may influence the compound's reactivity and binding affinity to target proteins. Research indicates that similar compounds can act as inhibitors or modulators of key signaling pathways involved in cancer and other diseases.

Biological Activity Overview

The biological activities of pyrrolidinyl derivatives have been studied primarily in the context of:

- Anticancer Activity: Compounds with similar structures have shown promise as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling.

- Neuroprotective Effects: Some pyrrolidinyl compounds exhibit neuroprotective properties that could be beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Properties

In a study evaluating the anticancer potential of similar pyrrolidinyl compounds, it was found that these compounds effectively inhibited the proliferation of various cancer cell lines by targeting specific RTKs. The study reported a significant reduction in cell viability at low micromolar concentrations, suggesting a strong therapeutic potential for further development.

Case Study 2: Neuroprotection

Another study highlighted the neuroprotective effects of pyrrolidinyl derivatives in models of oxidative stress-induced neuronal injury. The results indicated that these compounds could reduce apoptosis and promote cell survival through modulation of signaling pathways related to oxidative stress response.

Research Findings

Recent research has focused on synthesizing novel derivatives based on the pyrrolidine scaffold to enhance biological activity and selectivity. For instance:

- Structure-Activity Relationship (SAR): Investigations into SAR revealed that modifications to the dioxaborolane group significantly impacted the compound's binding affinity to target proteins and its overall biological efficacy.

- In Vivo Studies: Preliminary in vivo studies have demonstrated promising results regarding safety profiles and therapeutic effects in animal models.

Q & A

Q. What are the optimal synthetic routes for Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone, and what factors influence reaction yields?

Methodological Answer: A common approach involves coupling reactions between boronate esters and pyrrolidinyl ketones. For example, a Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling can be employed. A typical procedure involves refluxing precursors in ethanol or toluene with a Lewis acid catalyst (e.g., AlCl₃) for 2–4 hours, followed by purification via silica gel chromatography (hexanes/EtOAc mixtures). Reaction yields (e.g., 71% in similar systems) depend on solvent polarity, catalyst loading, and temperature control. Contaminants like residual moisture can reduce boronate stability, necessitating anhydrous conditions .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the pyrrolidinyl group (δ ~2.5–3.5 ppm for N–CH₂ protons) and the dioxaborolane ring (δ ~1.3 ppm for tetramethyl groups).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 341.2).

- X-ray Crystallography : Resolves spatial arrangement of the boronate ester and ketone moieties, critical for structure-activity studies.

- FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and B–O (~1350 cm⁻¹) stretches.

Cross-validation with elemental analysis ensures purity (>95%) .

Q. What solvents and purification techniques are recommended for isolating this compound?

Methodological Answer:

- Solvents : Ethanol, DMF-EtOH mixtures (1:1), or toluene are ideal for recrystallization. Polar aprotic solvents (e.g., DMF) enhance solubility during reactions.

- Purification : Silica gel chromatography (hexanes/EtOAc gradient) or flash chromatography effectively removes byproducts. For heat-sensitive intermediates, low-temperature crystallization (-20°C) is advised. Purity is confirmed via TLC (Rf ~0.2–0.3 in hexanes/EtOAc) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?

Methodological Answer:

- Controlled Replication : Ensure identical experimental conditions (e.g., pH, temperature, solvent) across assays.

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results.

- Dose-Response Studies : Evaluate bioactivity across a wider concentration range to account for threshold effects.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets, reconciling discrepancies between static in vitro and dynamic in vivo environments .

Q. What experimental designs are suitable for assessing the environmental persistence of this compound?

Methodological Answer:

- Microcosm Studies : Simulate soil/water systems under controlled conditions (pH 5–9, 25°C) to monitor degradation kinetics via HPLC.

- Biotic/Abiotic Pathways : Compare degradation rates in sterile vs. non-sterile environments to distinguish microbial vs. hydrolytic breakdown.

- QSAR Modeling : Predict half-lives using quantitative structure-activity relationships (e.g., EPI Suite™) based on logP and boronate ester stability.

- Ecotoxicity Assays : Use Daphnia magna or algae growth inhibition tests to assess acute/chronic effects at ppm-level concentrations .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during scale-up?

Methodological Answer:

- DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, catalyst ratio, solvent volume) and identify optimal parameters.

- In-line Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR™ to track reaction progress and terminate at peak yield.

- Continuous Flow Systems : Reduce side reactions via precise residence time control, as demonstrated in industrial-scale Friedel-Crafts syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.